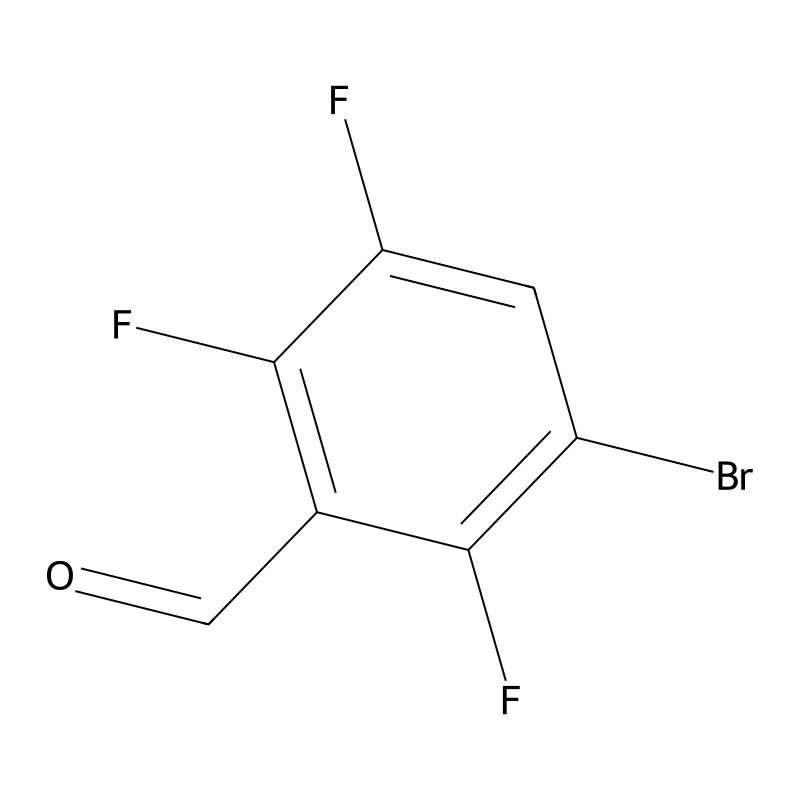

3-Bromo-2,5,6-trifluorobenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

3-Bromo-2,5,6-trifluorobenzaldehyde is an organic compound with the molecular formula CHBrFO and a CAS number of 137234-99-2. This compound is classified as a substituted benzaldehyde, distinguished by the presence of one bromine atom and three fluorine atoms on the aromatic ring. The unique arrangement of these halogen substituents contributes to its distinctive chemical properties, making it a subject of interest in various fields of scientific research, particularly in organic chemistry and medicinal chemistry .

There is no documented information on the specific mechanism of action of 3-Bromo-2,5,6-trifluorobenzaldehyde. Its potential function would depend on the context of its use. As a building block molecule, it wouldn't have a direct mechanism of action but could contribute to the properties of the final synthesized molecule.

Due to the lack of specific data, it's important to consider general safety precautions when handling aromatic aldehydes:

- Potential skin and eye irritant: Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and a lab coat when handling the compound.

- Potential respiratory irritant: Avoid inhalation of dust or vapors. Use the compound in a well-ventilated area or fume hood.

- Unknown flammability: Handle with caution near heat or flames until flammability data is available.

- Substitution Reactions: The bromine atom can undergo nucleophilic substitution, allowing for the introduction of various functional groups. Common nucleophiles include amines and thiols.

- Oxidation and Reduction Reactions: The aldehyde group can be oxidized to form 3-Bromo-2,5,6-trifluorobenzoic acid or reduced to yield 3-Bromo-2,5,6-trifluorobenzyl alcohol. Oxidizing agents like potassium permanganate or chromium trioxide are typically used for oxidation, while reducing agents such as sodium borohydride or lithium aluminum hydride facilitate reduction .

While specific biological activities of 3-Bromo-2,5,6-trifluorobenzaldehyde are not extensively documented, compounds with similar structures often exhibit notable biological properties. Halogenated benzaldehydes are known to possess antimicrobial and antitumor activities. The incorporation of fluorine atoms generally enhances metabolic stability and bioactivity in drug candidates, suggesting potential therapeutic applications for this compound .

The synthesis of 3-Bromo-2,5,6-trifluorobenzaldehyde typically involves:

- Bromination and Fluorination: A common synthetic route includes the bromination of 2,5,6-trifluorobenzaldehyde using bromine or a brominating agent under controlled conditions. This method allows for the selective introduction of the bromine atom into the desired position on the aromatic ring .

- Industrial Production: Large-scale production may utilize advanced chemical reactors and stringent quality control measures to ensure high purity and yield during the bromination and fluorination processes.

3-Bromo-2,5,6-trifluorobenzaldehyde finds diverse applications across various fields:

- Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

- Biology: The compound is employed in enzyme-substrate interaction studies and as a probe in biochemical assays.

- Medicine: It is investigated for potential use in drug development and as a building block for active pharmaceutical ingredients.

- Industry: The compound is utilized in the production of agrochemicals, dyes, and specialty chemicals .

The mechanism of action for 3-Bromo-2,5,6-trifluorobenzaldehyde involves its interactions with specific molecular targets such as enzymes or receptors. The presence of bromine and fluorine enhances its reactivity and binding affinity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, modulating their activity. This characteristic makes it a valuable tool in biochemical studies aimed at understanding enzyme mechanisms or receptor interactions .

Several compounds share structural similarities with 3-Bromo-2,5,6-trifluorobenzaldehyde. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Bromo-2,4,5-trifluorobenzaldehyde | CHBrFO | Different substitution pattern affecting reactivity |

| 2-Bromo-6-fluoro-benzaldehyde | CHBrFO | Lacks trifluoromethyl group |

| 3-Bromo-6-fluoro-2-(trifluoromethyl)benzaldehyde | CHBrFO | Contains additional trifluoromethyl group |

| 6-Bromo-2,3,4-trifluorobenzaldehyde | CHBrFO | Different positional isomer influencing properties |

The uniqueness of 3-Bromo-2,5,6-trifluorobenzaldehyde lies in the specific positioning of its bromine and fluorine atoms. This arrangement influences its chemical reactivity and physical properties compared to its analogs. It offers distinct advantages in terms of selectivity and potency in various